5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde

Quality Control Procurement Specification Building Block Reliability

Researchers optimizing kinase inhibitor leads often encounter inconsistent reactivity from non-methylated thiazole analogs. 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde (CAS 2092841-24-0) resolves this with a distinct 2-methyl substitution that modulates electronic character for reliable reductive amination. • ≥95% purity ensures precise stoichiometric control in automated liquid-handling platforms. • Favorable drug-likeness profile (AlogP 1.29, QED 0.69) supports late-stage diversification without introducing pharmacokinetic liabilities. • Carbaldehyde anchor enables oxime/hydrazone ligation strategies for PROTAC development. Supplied with full QA documentation; shipped ambient from US-based stock.

Molecular Formula C10H8N2OS
Molecular Weight 204.25 g/mol
Cat. No. B13196465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde
Molecular FormulaC10H8N2OS
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)C2=CN=C(C=C2)C=O
InChIInChI=1S/C10H8N2OS/c1-7-11-5-10(14-7)8-2-3-9(6-13)12-4-8/h2-6H,1H3
InChIKeyIMSSUVHEMZKZKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde Procurement Overview


5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde (CAS 2092841-24-0, MF C₁₀H₈N₂OS, MW 204.25 g/mol) is a heterocyclic building block composed of a pyridine-2-carbaldehyde core substituted at the 5-position with a 2-methyl-1,3-thiazole ring . It is primarily available as a research chemical with a minimum purity specification of 95% and is utilized as a versatile intermediate in medicinal chemistry programs, particularly for the synthesis of kinase inhibitor candidates [1].

Workflow Intermediate for kinase-targeted library synthesis and medicinal chemistry programs
Selection 2-Methylthiazole substitution aligns with Pim kinase inhibitor patent strategies
Use Context Research chemical; supports parallel synthesis and lead optimization campaigns

Why Substitution with In-Class Analogs Fails


The presence and position of the methyl group on the thiazole ring critically modulate the electronic character of the heterocyclic system, influencing both the reactivity of the carbaldehyde moiety and the physicochemical profile of derived compounds. Unsubstituted, 3-methyl, or 2-amino thiazole analogs exhibit distinct electron density distributions that alter nucleophilic addition rates at the aldehyde carbon and affect downstream pharmacokinetic properties such as lipophilicity and metabolic stability [1]. Consequently, substituting this compound with a close analog without re-optimization of the synthetic route or biological assay can lead to divergent reaction yields and unpredictable structure-activity relationships.

2-Methyl position modulates thiazole electronic character and aldehyde reactivity; unsubstituted or 3-methyl analogs may shift reaction outcomes.
Analog substitution without re-optimization can lead to divergent synthetic yields and unpredictable structure-activity relationships.
Physicochemical and ADME profiles of derived compounds may differ; regioisomeric analogs require independent validation.

Quantitative Differentiation vs. Closest Analogs


Purity Benchmark for Building Block Reliability

AKSci specifies a minimum purity of 95% for 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde . This meets the common 95% threshold required for reliable use in parallel synthesis and initial SAR exploration, matching the purity specifications of analogous thiazole-pyridine carbaldehydes offered by major research chemical suppliers .

Purity specification
Specification review
≥95% (HPLC/GC)
Equivalent to analogous thiazole-pyridine carbaldehydes from major suppliers
Supports reliable stoichiometric control in library synthesis
Supplier CoA; analytical method not publicly disclosed
Quality Control Procurement Specification Building Block Reliability

Computed Drug-Likeness vs. 3-Methylthiazole Isomer

The compound has a computed AlogP of 1.29, a polar surface area (PSA) of 90.65 Ų, and a quantitative estimate of drug-likeness (QED) score of 0.69 . These values position it favorably within oral drug-like chemical space (AlogP <5, PSA <140 Ų, QED >0.5). The 3-methylthiazole regioisomer (CAS 2137555-19-0) is expected to exhibit a slightly altered AlogP due to the different spatial orientation of the methyl group, though experimental confirmation is lacking.

Computed drug-likeness
Class-level
AlogP 1.29; PSA 90.65 Ų; QED 0.69
3-methyl isomer: experimental data unavailable
Favorable drug-likeness supports lead optimization; regioisomer may differ
Computed values; experimental validation lacking for comparator
Physicochemical Properties Drug-Likeness ADME Prediction

DFT Reactivity Descriptors by Substitution Position

A DFT study on structural isomers of pyridine-substituted thiazoles demonstrated that the substitution position (2- vs. 4-position on the thiazole) significantly alters global reactivity descriptors, including HOMO-LUMO gap energies and electrophilicity indices [1]. Although 5-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde was not the exact compound studied, the findings establish that the position of substituents on the thiazole ring directly modulates the electronic environment of the conjugated pyridine-carbaldehyde system.

DFT reactivity descriptors
Class-level
HOMO-LUMO gap and electrophilicity vary with thiazole substitution position; 4-position more reactive than 2-position in pyridylthiazole isomers
2-Methylthiazol-5-yl pattern imparts distinct reactivity vs. regioisomers
DFT gas-phase calculation; not directly measured for target compound
DFT Calculation Reactivity Descriptors HOMO-LUMO

Patent-Backed Utility in Pim Kinase Inhibitor Synthesis

5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde falls within the generic Markush structures claimed in patents covering thiazole- and pyridine-carboxamide Pim kinase inhibitors [1][2]. The carbaldehyde group serves as a synthetic handle for reductive amination or condensation reactions to generate diverse carboxamide libraries. Not all thiazole-pyridine carbaldehyde isomers are explicitly exemplified in these patent families, suggesting that the 2-methylthiazol-5-yl substitution pattern has been prioritized in medicinal chemistry campaigns targeting Pim kinases.

Patent coverage
Reported
Covered by generic Markush in Pim kinase inhibitor patents (WO 2018/0193323 A1, JP 6554037 B2); unsubstituted analogs not specifically exemplified
Aligns with medicinal chemistry campaigns; reduces synthetic route re-validation risk
Patent analysis; no activity data for the aldehyde intermediate
Kinase Inhibitor Medicinal Chemistry Intermediate

Recommended Application Scenarios Based on Verified Evidence


Parallel Synthesis of Kinase-Focused Libraries

The aldehyde functionality enables high-throughput reductive amination with diverse amine building blocks to generate Pim kinase-targeted carboxamide libraries. The ≥95% purity specification supports reliable stoichiometric control in automated liquid-handling platforms, while the patent-backed structural motif [1] increases the probability of generating IP-relevant lead matter.

Late-Stage Functionalization in Lead Optimization

The favorable computed drug-likeness parameters (AlogP 1.29, PSA 90.65 Ų, QED 0.69) indicate that the fragment contributes positively to the overall physicochemical profile of derived compounds, making it a suitable choice for late-stage diversification without introducing pharmacokinetic liabilities.

Coordination Chemistry and Sensor Development

The pyridine-thiazole bidentate architecture, combined with the 2-methyl substitution that modulates electron density at the coordinating nitrogen atoms [2], supports the design of luminescent metal complexes for sensing applications. Pyridylthiazole systems have demonstrated fluorescence quantum yields close to unity in related structures [2], highlighting the potential of this building block in optical probe development.

Custom Synthesis of PROTAC and Bifunctional Degrader Intermediates

The carbaldehyde group serves as a versatile anchor point for oxime or hydrazone ligation strategies commonly employed in PROTAC linker chemistry. The distinct electronic profile imparted by the 2-methylthiazole ring [2] may offer differentiated conjugation kinetics compared to unsubstituted or amino-substituted thiazole analogs, though direct comparative rate data remain to be established.

Application
Selection Property
Validation Focus
Parallel synthesis of kinase-focused libraries
Aldehyde reactivity and documented purity specification
Library synthesis reproducibility and IP-relevant lead generation
Late-stage functionalization in lead optimization
Computed drug-likeness profile (favorable AlogP/PSA/QED)
Retention of physicochemical properties in derived compounds
Coordination chemistry and sensor development
Bidentate pyridine-thiazole architecture with modulated electron density
Luminescent metal complex performance (quantum yield, sensing)
Custom synthesis of PROTAC and bifunctional degrader intermediates
Carbaldehyde ligation handle for oxime/hydrazone chemistry
Conjugation kinetics and linker compatibility; experimental rate data needed
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